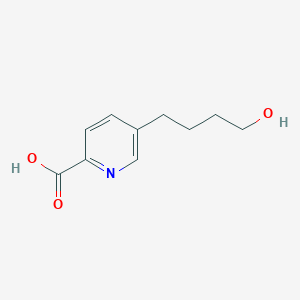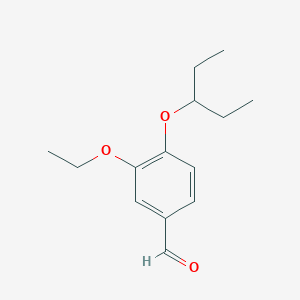
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde
Übersicht
Beschreibung
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethyl-propoxy group, and a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Group: This can be achieved by reacting a suitable benzaldehyde derivative with ethyl alcohol in the presence of an acid catalyst.
Introduction of the Ethyl-Propoxy Group: This step involves the reaction of the intermediate product with 1-ethyl-propyl alcohol under basic conditions to form the desired ethyl-propoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and ethyl-propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Ethoxy-4-(1-ethyl-propoxy)-benzoic acid.
Reduction: 3-Ethoxy-4-(1-ethyl-propoxy)-benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. The ethoxy and ethyl-propoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(1-ethyl-propoxy)-benzaldehyde
- 3-Ethoxy-4-(1-methyl-propoxy)-benzaldehyde
- 3-Ethoxy-4-(1-ethyl-butoxy)-benzaldehyde
Uniqueness
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-ethoxy-4-pentan-3-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-12(5-2)17-13-8-7-11(10-15)9-14(13)16-6-3/h7-10,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
AERHYKZDBBCHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC1=C(C=C(C=C1)C=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456398.png)
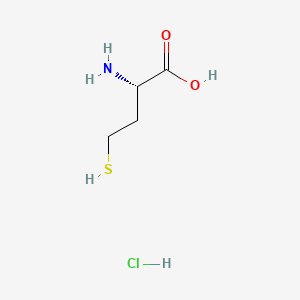
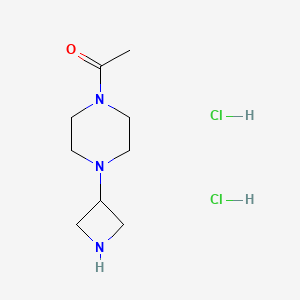

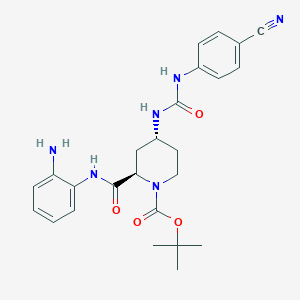
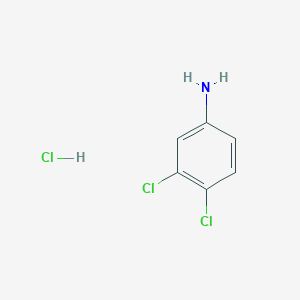
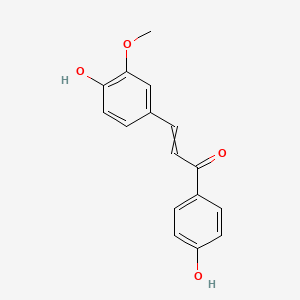
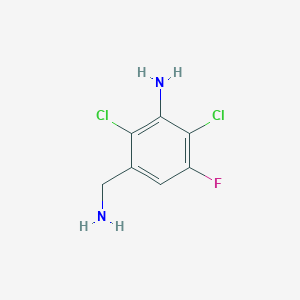
![ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8456441.png)
